Perazine

Overview

Description

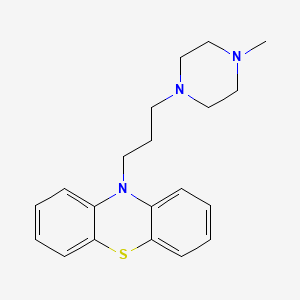

Perazine is a phenothiazine-derived typical antipsychotic drug primarily used in the treatment of schizophrenia and related psychoses. First introduced in the 1950s, it is structurally characterized by a phenothiazine core with a 3-(4-methylpiperazin-1-yl)propyl side chain (molecular formula: C₂₀H₂₅N₃S) . Unlike many typical antipsychotics, this compound is reputed to have a lower propensity for extrapyramidal side effects (EPS), a feature more commonly associated with atypical antipsychotics . Its primary mechanism of action involves dopamine D₂ receptor antagonism, though it also exhibits moderate antiserotonergic activity .

It is metabolized in the liver via N-demethylation and sulfoxidation, with key metabolites including desmethylthis compound and this compound sulfoxide . Clinically, this compound is administered orally or intramuscularly, with doses ranging from 75–600 mg/day .

Preparation Methods

Perazine can be synthesized through a multi-step process. The synthesis begins with phenothiazine-10-propionitrile, which is treated with a mixture of acid and alcohol to produce methyl phenothiazinepropionate. This intermediate is then heated with 1-methylpithis compound to form an amide. Finally, the amide is reduced using diborane to yield this compound .

Chemical Reactions Analysis

Metabolic Reactions

Perazine undergoes extensive hepatic metabolism, primarily via CYP-mediated pathways. Key metabolic processes include:

Quantum Chemistry Insights :

-

Theoretical studies suggest that hydroxylation at the pithis compound ring is favored due to lower activation energy barriers .

-

Sulfoxidation occurs preferentially at the thiazine sulfur atom, forming a stable sulfoxide metabolite .

Drug-Drug Interactions via CYP Inhibition

This compound acts as a potent inhibitor of CYP2D6 and CYP3A4, altering the pharmacokinetics of co-administered drugs.

Clinical Study Data (Risperidone + this compound Co-administration) :

| Parameter | Risperidone Monotherapy | Risperidone + this compound | Change |

|---|---|---|---|

| Plasma [Risperidone] (ng/mL) | 12.5 | 62.5 | +400% |

| Plasma [Active Moiety] (ng/mL) | 45.0 | 90.0 | +100% |

| Metabolic Ratio (9-OH-RIS/RIS) | 3.6 | 1.4 | -61% |

Mechanism :

-

CYP2D6 Inhibition : Reduces hydroxylation of risperidone to 9-hydroxyrisperidone (9-OH-RIS), increasing risperidone plasma levels .

-

CYP3A4 Inhibition : Slows N-dealkylation and sulfoxidation, prolonging the half-life of the active moiety .

Degradation Pathways

This compound degrades under oxidative conditions, forming nitroso and nitramine derivatives.

Key Degradation Products :

| Condition | Product | Structure |

|---|---|---|

| OH Radical Exposure | N-Nitrosopithis compound | |

| Photolysis | 1,4-Dinitropithis compound |

Experimental Findings :

-

OH-initiated degradation of the pithis compound ring yields 1,2,3,6-tetrahydropyrazine as a major product .

-

Secondary aerosol particles containing nitropithis compound derivatives form under simulated atmospheric conditions .

Reactivity with Acids and Bases

The pithis compound moiety in this compound undergoes protonation and deprotonation, influencing solubility and reactivity.

pKa Values of Pithis compound Derivatives :

| Compound | pKa₁ | pKa₂ |

|---|---|---|

| Pithis compound | 9.73 | 5.33 |

| 1-Methylpithis compound | 9.12 | 4.65 |

Implications :

-

At physiological pH (7.4), the pithis compound ring exists predominantly in a monoprotonated state, enhancing water solubility .

Synthetic Modifications

While this compound itself is not synthesized via glyoxal reactions, its pithis compound subunit can react with electrophiles.

Application : Such reactions are utilized in synthesizing corrosion inhibitors and epoxy hardeners .

Scientific Research Applications

Perazine has been extensively studied for its applications in various fields:

Chemistry: this compound is used as a reference compound in the study of phenothiazine derivatives.

Biology: It is used in research to understand the mechanisms of antipsychotic drugs and their effects on neurotransmitter systems.

Medicine: this compound is used in the treatment of schizophrenia and other psychotic disorders. It has also been studied for its potential use in treating anxiety and depression.

Industry: This compound and its derivatives are used in the development of new pharmaceuticals and in the study of drug interactions

Mechanism of Action

Perazine exerts its effects primarily by antagonizing dopamine receptors, particularly the D2 receptors. This antagonism helps in reducing the symptoms of psychosis by decreasing the activity of dopamine in the brain. This compound also has some affinity for other neurotransmitter receptors, including serotonin and histamine receptors, which may contribute to its therapeutic effects .

Comparison with Similar Compounds

Efficacy

- In a double-blind trial (n = 41), perazine and zotepine (an atypical antipsychotic) showed comparable reductions in Brief Psychiatric Rating Scale (BPRS) scores (41% vs. 55%, respectively), though zotepine had a faster onset of action .

Table 1: Efficacy Comparison of this compound vs. Selected Antipsychotics

*Pooled data from multiple small trials.

Adverse Effects

- Extrapyramidal Symptoms (EPS): this compound’s EPS risk is lower than haloperidol but higher than olanzapine. In one trial, 4.5× more this compound-treated patients required antiparkinson medication than placebo users .

- CYP1A2 Inhibition: this compound uniquely potently inhibits CYP1A2 (80% activity reduction at therapeutic doses), increasing toxicity risks for co-administered drugs metabolized by this enzyme (e.g., clozapine, theophylline) .

Table 2: Adverse Effect Profiles

Pharmacokinetics and Drug Interactions

- Metabolism: this compound is less susceptible to carbamazepine-induced metabolism than thioridazine or promazine, suggesting distinct enzymatic pathways (likely CYP2C19/3A4 independence) .

- Enzyme Inhibition: this compound’s strong CYP1A2 inhibition contrasts with atypical antipsychotics like asenapine, which primarily affect CYP2C9/2C19 .

Biological Activity

Perazine is an antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the class of drugs known as phenothiazines, which are characterized by their pithis compound structure. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical findings.

Pharmacological Profile

Mechanism of Action

This compound functions primarily as a dopamine D2 receptor antagonist, which helps to mitigate the symptoms of schizophrenia by reducing dopaminergic overactivity in the brain. Additionally, it exhibits antagonistic activity at serotonin 5-HT2A receptors, contributing to its efficacy in treating psychotic disorders .

Pharmacokinetics

- Absorption : this compound is well absorbed from the gastrointestinal tract.

- Distribution : It is widely distributed in body tissues, with a volume of distribution indicating significant tissue binding.

- Metabolism : The drug undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Metabolites are excreted primarily via urine.

Schizophrenia Treatment

A systematic review assessing this compound's efficacy in treating schizophrenia included seven studies with a total of 479 participants. The results indicated that this compound did not show significant superiority over placebo or other antipsychotics in most outcomes. However, it may have a favorable side effect profile compared to older antipsychotics .

| Outcome | This compound | Placebo | Relative Risk (RR) | Quality of Evidence |

|---|---|---|---|---|

| Acceptability (dropout rates) | 262 per 1000 | 422 per 1000 | RR 0.62 (0.35 to 1.1) | Very Low |

| Global state (no improvement) | 201 per 1000 | 467 per 1000 | RR 0.43 (0.23 to 0.81) | Low |

Side Effects and Tolerability

This compound is generally well-tolerated; however, side effects can include extrapyramidal symptoms (EPS), sedation, and anticholinergic effects. The incidence of EPS is lower compared to first-generation antipsychotics like haloperidol .

Case Studies and Research Findings

- Efficacy in Acute Schizophrenia : Early studies indicated that this compound was effective for acutely ill patients with schizophrenia, showing improvements in psychotic symptoms within weeks of treatment .

- Comparison with Other Antipsychotics : In a trial comparing this compound with trimipramine (an active placebo), this compound showed a lower rate of "no important global improvement," suggesting potential advantages in specific patient populations .

- Long-term Use : Longitudinal studies indicate that while short-term efficacy is established, long-term effectiveness and safety profiles require further investigation due to limited data quality .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Perazine in human serum, and what are their key methodological considerations?

Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are widely used. GLC requires optimization of carrier gas flow (30 mL/min optimal for sensitivity and retention time) and column temperature (elevated temperatures reduce peak tailing but risk solvent interference). Internal standards like stigmasterol are critical for calibration, with recovery rates tested via spiked serum samples (average recovery precision: 2.55% for intra-day analysis) . HPLC with ionic liquid mobile phases offers improved peak symmetry and separation of this compound from serum matrix components, though sample preparation (e.g., protein precipitation) is essential . Both methods face challenges from metabolites like this compound sulfoxide, which co-elute with serum lipids or require distinct detection sensitivities .

Q. What is the clinical efficacy profile of this compound in schizophrenia treatment compared to other antipsychotics?

A 2014 Cochrane review (7 trials, 479 participants) found limited evidence: this compound showed marginal superiority over trimipramine (active placebo) in global improvement (RR 0.43) but no significant differences in mental state outcomes. Extrapyramidal side effects were less frequent than with haloperidol, but data quality was low. Comparisons with amisulpride, olanzapine, and ziprasidone were inconclusive due to heterogeneous outcome reporting . Trials emphasized the need for standardized efficacy metrics and larger sample sizes to validate this compound’s purported safety advantages .

Advanced Research Questions

Q. How can GLC parameters be optimized to enhance this compound quantification accuracy in serum?

- Carrier gas flow : 30 mL/min balances retention time (6–8 minutes) and sensitivity (detection limit: ~60 nmol/L) .

- Column temperature : 220–250°C improves peak height but risks solvent peak overlap; temperatures >250°C necessitate manual peak height evaluation over electronic integration .

- Calibration : Daily curves using 10–40 µg this compound with stigmasterol (1:1 ratio) are required due to ethanol evaporation effects. Nonlinear ratios at higher concentrations demand strict temperature control (0–4°C) for extract stability .

Q. How can metabolite interference be mitigated in this compound assays, particularly for pharmacokinetic studies?

- Cross-method validation : Pair GLC with thin-layer chromatography (TLC) to detect systematic errors. For example, GLC separates this compound from desmethylthis compound and sulfoxide metabolites, while TLC provides independent sensitivity validation .

- Selective detection : HPLC-MS can distinguish this compound from structurally similar psychotropics (e.g., chlorpromazine, imipramine) via retention time and mass spectral data .

- Sample pre-treatment : Liquid-liquid extraction reduces lipid interference, though recovery rates vary (e.g., 17.38 nmol/L mean difference in duplicate analyses) .

Q. What are the critical design considerations for clinical trials evaluating this compound’s efficacy and safety?

- Outcome standardization : Use validated scales (e.g., PANSS for schizophrenia) to enable meta-analysis, addressing heterogeneity in existing trials .

- Blinding and controls : Active placebo (e.g., trimipramine) reduces bias, but comparator antipsychotics should match dosing regimens (e.g., haloperidol equivalence).

- Adverse event monitoring : Track extrapyramidal symptoms (EPS) and antiparkinsonian medication use (RR 4.50 for this compound vs. placebo) .

Q. How should analytical methods be validated for this compound in pharmacokinetic studies?

- Precision and recovery : Assess intra-day (CV <3%) and inter-day variability using spiked serum (e.g., 364.3 nmol/L baseline). Recovery tests require correction factors (e.g., 1.35× multiplier for GLC) .

- Specificity : Test interference from 8+ psychotropics (e.g., haloperidol, amitriptyline) to confirm retention time uniqueness .

- Lower limit of quantification (LLOQ) : Establish via signal-to-noise ratios (e.g., 60 nmol/L for GLC) and replicate measurements .

Q. What are the comparative advantages of HPLC and GLC for this compound detection in complex matrices?

- HPLC : Superior for separating this compound from serum components (e.g., fortified serum at 0.4 µg/mL) with ionic liquid mobile phases, enabling symmetrical peaks and reduced matrix effects .

- GLC : Higher sensitivity for low-concentration samples (20–50 ng detection) but requires rigorous optimization (e.g., column aging, carrier gas purity) .

- Method selection : HPLC-MS is preferred for metabolite profiling, while GLC suits high-throughput clinical labs with established protocols .

Properties

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVCQFUGFRXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14516-56-4 (maleate (1:2)), 5317-37-3 (di-hydrochloride), 6002-77-3 (maleate) | |

| Record name | Perazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048628 | |

| Record name | Perazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-97-9 | |

| Record name | Perazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8915147A2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.